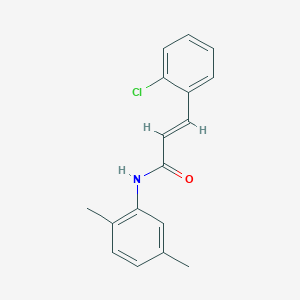

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide is a chemical compound with the molecular formula C17H16ClNO. It is also known as DAA-1106, and it belongs to the class of acrylamide derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Polymer Science and Biochemistry Applications

Film Detection in Polyacrylamide Gels : A method for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels using scintillation autography was developed. This technique is significant for the analysis of acrylamide-based polymers in biochemical assays (Bonner & Laskey, 1974).

Controlled Polymerization : Research on controlled polymerization of (meth)acrylamides by atom transfer radical polymerization (ATRP) has been conducted to achieve linear molecular weight increase with low polydispersity, demonstrating the utility of acrylamide derivatives in creating well-defined polymer structures (Teodorescu & Matyjaszewski, 2000).

Toxicology and Environmental Health

Cytotoxicity and Apoptosis : Studies have shown that acrylamide can induce cytotoxicity and apoptosis in cell lines, such as NIH/3T3 fibroblast cells, through mechanisms involving oxidative stress and DNA damage. This highlights the importance of understanding the biological effects of acrylamide derivatives for safety assessments (Sahinturk et al., 2018).

Neurotoxicity and Neuroprotection : Acrylamide's neurotoxic effects and potential protective measures against such toxicity have been studied. For example, chrysin, a natural compound, has been found to mitigate acrylamide-induced neurotoxicity in both in vitro and in vivo models, suggesting avenues for protective strategies against acrylamide-related neurotoxic effects (Mehri et al., 2014).

Chemical Synthesis and Analysis

- Synthesis and Spectral Analysis : Research on the synthesis and analysis of acrylamide derivatives, including molecular docking and density functional theory (DFT) studies, provides insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (Shukla et al., 2020).

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-12-7-8-13(2)16(11-12)19-17(20)10-9-14-5-3-4-6-15(14)18/h3-11H,1-2H3,(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPBGJQXAQZXAA-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)

![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)

![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5587666.png)

![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)